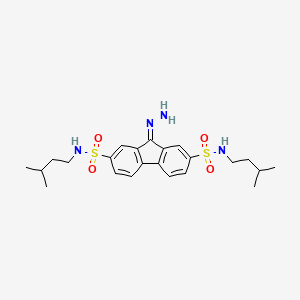
9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of fluorene and has two sulfonamide groups attached to it.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes for Fuel Cells
Research on sulfonated polyimides derived from fluorene derivatives has demonstrated their potential as proton exchange membranes in fuel cells. These materials exhibit proton conductivities similar to or higher than those of Nafion 117 under various humidity conditions, making them promising candidates for fuel cell applications (Guo et al., 2002). Similarly, sulfonated poly(arylene ether sulfone) copolymers containing fluorene units have shown high proton conductivity and good overall properties as polymer electrolyte membrane materials, further underscoring the relevance of fluorene derivatives in fuel cell technology (Wang et al., 2011).
Aqueous Organic Reactions
The palladium complex of disulfonated fluorene ligands has been identified as a highly active catalyst for aqueous Suzuki coupling reactions. This highlights the role of fluorene derivatives in facilitating efficient, environmentally friendly organic syntheses (Fleckenstein & Plenio, 2007).
Organic Electronics and Photophysics
Fluorene and its derivatives are key components in the development of materials for organic electronics. Studies on the synthesis and spectral properties of merocyanine dyes based on fluorene derivatives have contributed to understanding the electronic and optical behavior of these compounds, which is crucial for designing advanced optical and electronic devices (Kurdyukova et al., 2012).
Advanced Materials Synthesis
The development of novel synthetic routes to fluorene derivatives, including polyfluorenes without monoalkylfluorene defects, has implications for the production of high-purity materials for electronic applications. These advancements in synthesis techniques are essential for minimizing defects that can affect the performance of polyfluorene-based devices (Cho et al., 2007).
Propiedades
IUPAC Name |
9-hydrazinylidene-2-N,7-N-bis(3-methylbutyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S2/c1-15(2)9-11-25-32(28,29)17-5-7-19-20-8-6-18(33(30,31)26-12-10-16(3)4)14-22(20)23(27-24)21(19)13-17/h5-8,13-16,25-26H,9-12,24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYXHSELSEALH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)NCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

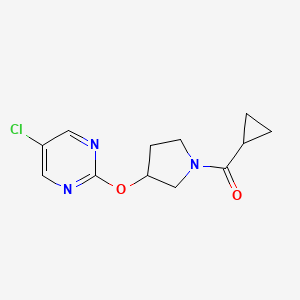
![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)
![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)
![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)
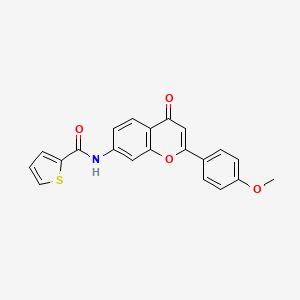
![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)


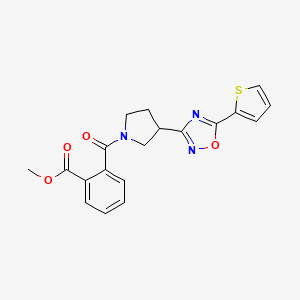
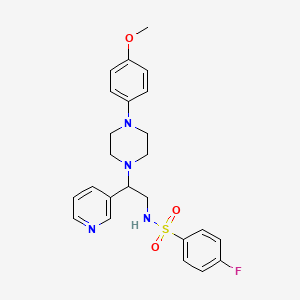
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)
![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)
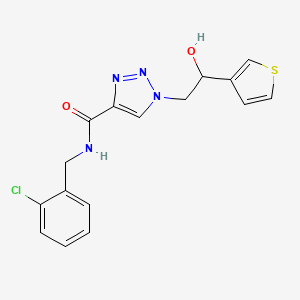
![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)